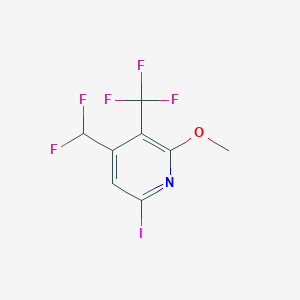
4-(Difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of difluoromethyl, iodo, methoxy, and trifluoromethyl groups attached to a pyridine ring. The incorporation of fluorinated moieties into the framework of bioactive compounds is of high importance in medicinal and agricultural chemistry, as fluorinated entities can modulate the biological and physiological activity of a compound by enhancing its lipophilicity, bioavailability, and metabolic stability .
Méthodes De Préparation
The synthesis of 4-(Difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine can be achieved through various synthetic routes. One common method involves the trifluoromethylation of 4-iodobenzene . Another approach is the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers catalyzed by fac-Ir(ppy)3 under blue LED irradiation, followed by one-pot condensation with ammonium acetate . Industrial production methods often involve metal-catalyzed cross-couplings and C-H difluoromethylation of pyridines without pre-installed functional groups .
Analyse Des Réactions Chimiques
4-(Difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodo and methoxy positions.
Cross-Coupling: Metal-catalyzed cross-coupling reactions are commonly used to introduce various functional groups.
Common reagents and conditions used in these reactions include palladium catalysts, blue LED irradiation, and ammonium acetate. Major products formed from these reactions include various substituted pyridines and pyridinium salts .
Applications De Recherche Scientifique
4-(Difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group possesses an acidic proton, which may interact with targeting enzymes through hydrogen bonding, serving as a bioisostere of alcohol, thiol, and amine moieties . The compound’s fluorinated moieties enhance its ability to modulate biological activity by increasing lipophilicity and metabolic stability .
Comparaison Avec Des Composés Similaires
4-(Difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
4-(Trifluoromethyl)pyridine: This compound is a pyridine derivative with a trifluoromethyl group, used in the synthesis of metal-organic frameworks and methiodide salts.
2-Fluoro-4-(trifluoromethyl)pyridine: This compound acts as a reactant in the preparation of aminopyridines and as a catalytic ligand for regioselective preparation of tetramethylbiphenyls.
Chloro-bis(trifluoromethyl)pyridine: This compound is synthesized in high yield and used in various chemical reactions.
The uniqueness of this compound lies in its combination of difluoromethyl, iodo, methoxy, and trifluoromethyl groups, which provide a unique set of chemical and biological properties.
Propriétés
Formule moléculaire |
C8H5F5INO |
|---|---|
Poids moléculaire |
353.03 g/mol |
Nom IUPAC |
4-(difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H5F5INO/c1-16-7-5(8(11,12)13)3(6(9)10)2-4(14)15-7/h2,6H,1H3 |
Clé InChI |
DUOUVYVUEAHFPV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=N1)I)C(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-[(3-Cyano-3,4-dihydropyrazol-2-yl)-(2-oxoethyl)amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride](/img/structure/B14795776.png)
![(7S,8aR)-7-fluoro-octahydropyrrolo[1,2-a]piperazin-1-one](/img/structure/B14795778.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide hydrate](/img/structure/B14795782.png)

![(3aR,6S,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14795803.png)
![1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride](/img/structure/B14795811.png)

![[1-Benzyl-3-(benzylamino)pyrrolidin-2-yl]methanol](/img/structure/B14795835.png)
![(10R,13S)-17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15-dodecahydro-cyclopenta[a]phenanthren-3-one](/img/structure/B14795850.png)
![(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid](/img/structure/B14795852.png)

![2-amino-N-[(2-bromophenyl)methyl]-3-methylbutanamide](/img/structure/B14795861.png)

